molecular formula C8H6N2O B13966433 4,7-Methano-7H-furo[2,3-E][1,3]diazepine CAS No. 478919-89-0

4,7-Methano-7H-furo[2,3-E][1,3]diazepine

Cat. No.: B13966433
CAS No.: 478919-89-0
M. Wt: 146.15 g/mol
InChI Key: XBZHCIGDPIICDM-UHFFFAOYSA-N
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Description

4,7-Methano-7H-furo[2,3-E][1,3]diazepine is a chemical compound with the molecular formula C8H6N2O. It is characterized by a fused ring structure that includes a furan ring and a diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-7H-furo[2,3-E][1,3]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems can further enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,7-Methano-7H-furo[2,3-E][1,3]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .

Scientific Research Applications

4,7-Methano-7H-furo[2,3-E][1,3]diazepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Methano-7H-furo[2,3-E][1,3]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

478919-89-0

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

5-oxa-8,10-diazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-11-8-4-10-3-7(6(1)8)9-5-10/h1-2,4-5H,3H2

InChI Key

XBZHCIGDPIICDM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=COC3=CN1C=N2

Origin of Product

United States

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